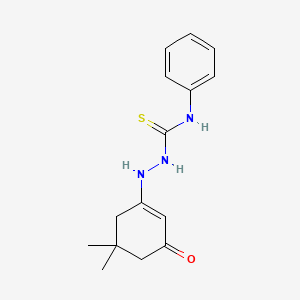
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide
Overview
Description
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, also known as DCT or 2-(5,5-dimethylcyclohex-2-en-1-ylidene)-N-phenylhydrazine-1-carbothioamide, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DCT is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide inhibits ribonucleotide reductase by binding to the enzyme's active site and preventing the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide exhibits other biochemical and physiological effects. Studies have shown that 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide also exhibits antiviral activity against several viruses, including influenza A and B viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. However, one of the limitations of using 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the use of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide in the treatment of viral infections, such as influenza. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, or 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide, is a thiosemicarbazone derivative that exhibits potent antitumor, anti-inflammatory, and antiviral properties. 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide inhibits ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the death of cancer cells. While 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties for clinical use and to explore its potential in the treatment of viral infections.
Scientific Research Applications
2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N-phenylhydrazinecarbothioamide involves the inhibition of ribonucleotide reductase, which is an essential enzyme for DNA synthesis and cell proliferation.
properties
IUPAC Name |
1-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2)9-12(8-13(19)10-15)17-18-14(20)16-11-6-4-3-5-7-11/h3-8,17H,9-10H2,1-2H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXYULRTXAPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=S)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
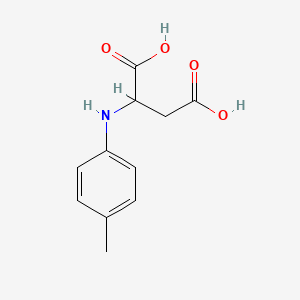
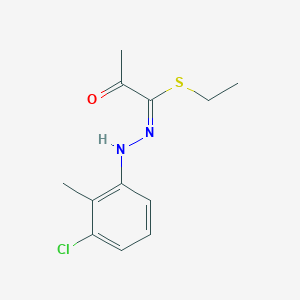
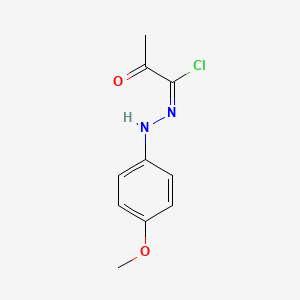
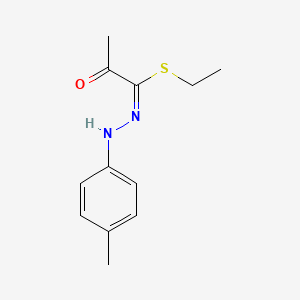
![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3849577.png)
![N-(2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3849579.png)
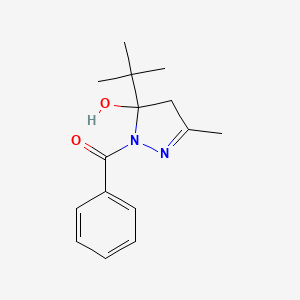
![3-[(4-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3849591.png)
![4-chloro-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849612.png)
![2-methyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)propanohydrazide](/img/structure/B3849618.png)

![N'-[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]-3-nitrobenzohydrazide](/img/structure/B3849635.png)